

Analytical methods for 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid characterization

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Compound of Interest

Compound Name: 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Cat. No.: B1596219

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An in-depth guide to the analytical characterization of **4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid**, a pivotal building block in medicinal chemistry and material science.^[1] This document provides a suite of detailed protocols and expert insights for researchers, scientists, and drug development professionals, ensuring robust and reliable characterization of this compound.

Introduction: The Analytical Imperative

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (4-OPBA) is a bifunctional organic molecule featuring a substituted benzoic acid and a lactam (pyrrolidinone) ring. Its unique structure makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.^[1] Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, which are critical parameters for its application in regulated environments such as drug development and for ensuring reproducibility in research.

This guide eschews a one-size-fits-all template, instead presenting an integrated analytical strategy where each technique provides a unique and complementary piece of the characterization puzzle. The causality behind each method is explained, empowering the scientist to not only follow a protocol but to understand the data it generates.

Physicochemical Properties

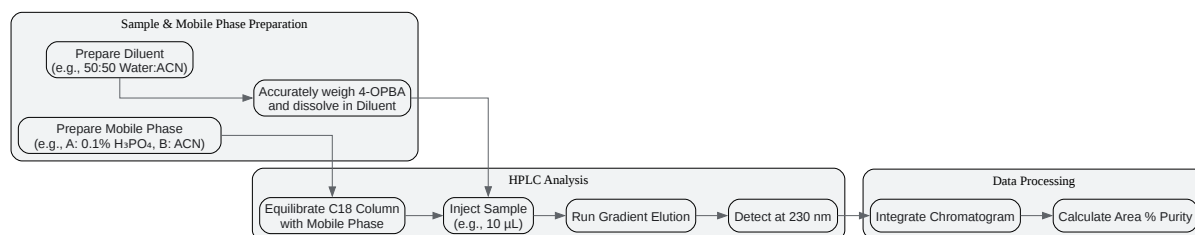
A foundational understanding of the molecule's properties is essential before commencing any analytical work. The following table summarizes key computed and observed data for 4-OPBA.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1][2]
Molecular Weight	205.22 g/mol	[1][2]
CAS Number	36151-44-7	[1]
Boiling Point	507.1 °C at 760 mmHg (Predicted)	[1]
Density	1.341 g/cm ³ (Predicted)	[1]
Appearance	White to off-white powder	[3]

Chromatographic Method for Purity and Assay: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 4-OPBA. A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. The polar carboxylic acid and lactam moieties will interact with the polar mobile phase, while the aromatic ring will interact with the nonpolar stationary phase (e.g., C18), allowing for excellent separation from nonpolar impurities and related substances.

Workflow for HPLC Purity Determination



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Caption: Workflow for HPLC analysis of 4-OPBA.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is designed to provide a robust separation of 4-OPBA from potential starting materials, by-products, and degradants.

1. Instrumentation and Columns:

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade or ultrapure.

- Phosphoric acid (H_3PO_4), analytical grade.
- 4-OPBA reference standard and sample.

3. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of H_3PO_4 to 1 L of HPLC-grade water and mix thoroughly.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 (v/v) mixture of water and acetonitrile.
- Rationale: Phosphoric acid is used to protonate the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength for this compound.

4. Standard and Sample Preparation:

- Standard Solution (for peak identification): Prepare a solution of the 4-OPBA reference standard in the diluent at a concentration of approximately 0.1 mg/mL.
- Sample Solution: Prepare a solution of the 4-OPBA sample in the diluent at a concentration of approximately 1.0 mg/mL.
- Rationale: A higher sample concentration is used for purity analysis to ensure that low-level impurities (e.g., 0.05%) are detectable.

5. Chromatographic Conditions:

Parameter	Setting
Column Temperature	30 °C
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	10 µL
Gradient Program	Time (min)
0	
20	
25	
25.1	
30	

6. Data Analysis and System Suitability:

- **Specificity:** Inject the diluent to ensure no interfering peaks are present at the retention time of 4-OPBA.
- **Retention Time:** The retention time for 4-OPBA should be consistent across injections. Based on similar methods, it is expected to elute between 9 and 12 minutes.[4]
- **Purity Calculation:** Calculate the area percentage of the main peak relative to the total area of all integrated peaks.
 - $\text{Purity (\%)} = (\text{Area of 4-OPBA Peak} / \text{Total Area of All Peaks}) * 100$

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, FT-IR, and Mass Spectrometry is used to create a detailed structural fingerprint of 4-OPBA.

Integrated Spectroscopic Workflow

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